Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate
Description
Properties
IUPAC Name |
ethyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-3-15-12(14)8-9-6-10-4-5-11(7-9)13(10)2/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXIQRWMZBXNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC2CCC(C1)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892384 | |
| Record name | Ethyl (3-endo)-8-methyl-8-azabicyclo[3.2.1]-octane-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56880-11-6 | |
| Record name | Ethyl (3-endo)-8-methyl-8-azabicyclo[3.2.1]-octane-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would likely involve the use of advanced catalytic systems and precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is primarily explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting neurological disorders. The bicyclic structure of the compound suggests possible interactions with neurotransmitter systems, making it a candidate for further investigation.
Case Studies
- Neuropharmacological Studies : Research indicates that compounds with similar bicyclic structures exhibit significant activity at nicotinic acetylcholine receptors (nAChRs). This compound may enhance cognitive functions and has been studied for its potential to treat conditions such as Alzheimer's disease and schizophrenia.
- Analgesic Properties : Preliminary studies have shown that derivatives of this compound may possess analgesic properties, which could be beneficial in pain management therapies.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and esterification processes. Understanding its synthesis is crucial for developing derivatives that may enhance its therapeutic efficacy or reduce side effects.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Appropriate amines and carbonyl compounds |
| 2 | Esterification | Ethanol and acid catalysts |
Mechanism of Action
The mechanism of action of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the receptors targeted.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Variations and Pharmacological Implications
Ethyl Acetate Substituent :
- The ethyl acetate group in the target compound confers lower molecular weight (211.3 vs. >275 g/mol for most analogs) and reduced lipophilicity compared to aromatic esters (e.g., atropine, homatropine). This simplicity makes it a versatile synthon for drug discovery.
Atropine and Hyoscyamine: Atropine ((3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate) and its enantiomer hyoscyamine are anticholinergic agents with high affinity for muscarinic receptors. Their phenylpropanoate esters enhance CNS penetration, unlike the target compound’s ethyl acetate.
Homatropine Methylbromide: The quaternary ammonium derivative (C₁₆H₂₁NO₃·CH₃Br) increases water solubility and reduces CNS side effects, making it suitable for gastrointestinal antispasmodics.
Tropisetron :
- The indole-3-carboxylate group enables 5-HT3 receptor antagonism , highlighting how ester modifications can shift therapeutic applications from anticholinergics to antiemetics.
Fluorotropacocaine :
Physicochemical Properties
- Solubility : The ethyl acetate derivative’s lower molecular weight suggests better aqueous solubility than aromatic esters (e.g., atropine’s logP ~1.8 vs. ethyl acetate’s logP ~0.7).
- Stability : Quaternary ammonium derivatives (e.g., homatropine methylbromide) exhibit higher stability under acidic conditions compared to tertiary amines.
Biological Activity
Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate (CAS No. 91690-87-8) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₂ |
| Molecular Weight | 211.3 g/mol |
| IUPAC Name | Ethyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetate |
| Appearance | Liquid |
| Storage Temperature | 4 °C |
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
A study reported the compound's antioxidant activity using various methods, with IC₅₀ values indicating significant efficacy compared to standard antioxidants like ascorbic acid and Trolox:
| Method | IC₅₀ (µg/mL) |
|---|---|
| DPPH Scavenging | 98.82 ± 1.01 |
| ABTS Scavenging | 4.20 ± 0.13 |
| Metal Chelation | A₀.₅ = 21.22 ± 0.59 |
These results suggest that the compound can effectively inhibit oxidative processes, making it a candidate for further exploration in health applications.
Antibacterial Activity
This compound has also shown promising antibacterial activity against various bacterial strains. The inhibition diameters in agar diffusion tests ranged from 20 ± 0.5 mm to 24.5 ± 0.3 mm, significantly outperforming gentamicin, a common antibiotic:
| Bacterial Strain | Inhibition Diameter (mm) |
|---|---|
| Strain A | 20 ± 0.5 |
| Strain B | 24 ± 0.3 |
| Gentamicin Control | 10 - 19 |
This antibacterial efficacy highlights its potential as a natural antimicrobial agent.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with key bacterial enzymes, revealing significant binding affinities that correlate with its observed biological activities . These studies are essential for elucidating the mechanisms through which this compound exerts its effects.
Case Studies and Research Findings
Recent research has focused on the extraction and characterization of ethyl acetate fractions from plants containing this compound, emphasizing its diverse biological activities:
- Study on Antioxidant and Antimicrobial Properties : A comprehensive investigation demonstrated that extracts containing this compound exhibited both antioxidant and antimicrobial properties, suggesting its utility in developing new therapeutic agents .
- In Silico Analysis : In silico studies have reinforced the findings from in vitro experiments, highlighting the compound's potential as an effective inhibitor of specific bacterial targets .
Q & A
Q. Table 1: Synthetic Methods Comparison
| Method | Key Conditions | Advantages | Limitations |
|---|---|---|---|
| Stille Cross-Coupling | Palladium catalysts, aryl halides | High yields, avoids side products | Requires toxic tin reagents |
| Microwave-Assisted | Ethanol, acetic acid, 140°C | Rapid, energy-efficient | Limited scalability |
| Radical Cyclization | AIBN, toluene, reflux | Excellent diastereocontrol | Hazardous radical initiators |
How does stereochemistry of the 8-azabicyclo[3.2.1]octane core influence neurotransmitter transporter binding?
Answer:
The rigid bicyclic scaffold imparts stereoselective binding to dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. For example:
Q. Table 2: Stereochemical Effects on Binding Affinity
| Derivative | Substituent | DAT Ki (nM) | SERT/NET Selectivity Ratio |
|---|---|---|---|
| Fluorotropacocaine analog | 4-Fluorobenzoate | 12 ± 2 | 10:1 (DAT:SERT) |
| BIMU 1 | Benzimidazole carboxamide | 45 ± 5 | 3:1 (NET:DAT) |
What crystallographic techniques validate the structural integrity of synthesized derivatives?
Answer:
- SHELX Suite : SHELXL refines small-molecule structures using high-resolution X-ray data, while SHELXD/SHELXE solve phases for macromolecular complexes .
- High-Resolution XRD : Critical for resolving conformational flexibility in the bicyclic core and ester substituents .
Methodological Note:
For novel derivatives, combine SHELX refinement with density functional theory (DFT) calculations to resolve electron density ambiguities in disordered regions .
How can contradictory pharmacological data across studies be reconciled?
Answer:
Discrepancies often arise from:
- Assay Variability : Standardize transporter inhibition assays (e.g., radioligand binding vs. uptake inhibition) .
- Solubility Differences : Use consistent solvent systems (e.g., DMSO concentrations ≤0.1%) to avoid artifactual results .
- Metabolic Stability : Evaluate hepatic microsomal stability to rule out false negatives in in vitro screens .
Case Study:
Conflicting DAT affinity reports for fluorobutynyl derivatives were resolved by controlling assay pH (7.4 vs. 6.8), which alters protonation states of the azabicyclo nitrogen .
What strategies enhance sigma-2 receptor selectivity in 8-azabicyclo[3.2.1]octane derivatives?
Answer:
Q. Table 3: Sigma Receptor Selectivity
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| 11a | 1200 ± 150 | 8.2 ± 1.1 | 146:1 |
| 11b | 950 ± 90 | 6.5 ± 0.8 | 146:1 |
What analytical methods ensure purity and structural fidelity of derivatives?
Answer:
- NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms regiochemistry (e.g., coupling constants distinguish endo vs. exo isomers) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) detect impurities ≤0.1% .
- Elemental Analysis : Validates molecular formula for novel derivatives (e.g., C10H17ClFNO2 requires C 50.53%, H 7.16%) .
How do radical cyclization conditions impact diastereoselectivity in bicyclic frameworks?
Answer:
- Solvent Effects : Toluene maximizes radical stability, favoring endo transition states (>99% de) .
- Initiator Concentration : AIBN at 10 mol% ensures rapid initiation, minimizing competing pathways .
Example:
Radical cyclization of 1-allylazetidin-2-ones yields 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones with ≥99% de .
What safety protocols are critical when handling azabicyclo derivatives?
Answer:
- PPE : Use P95 respirators and nitrile gloves to prevent inhalation/skin contact .
- Ventilation : Perform reactions in fume hoods due to potential neurotoxic vapors (e.g., ethyl acetate solvent) .
- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal to avoid environmental contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
